REACTION_CXSMILES
|
[CH:1]([C:3]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=O)[C:4]=1[CH3:12])=[O:2].O[C:14]1C2N=NNC=2C=C[CH:15]=1.C([NH:25][CH2:26][CH2:27][NH:28][CH2:29][CH3:30])C.[OH-].[Na+]>O.[Cl-].[Na+].O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C.CN(C)C=O>[CH2:14]([N:28]([CH2:29][CH3:30])[CH2:27][CH2:26][NH:25][C:9]([C:5]1[C:4]([CH3:12])=[C:3]([CH:1]=[O:2])[NH:7][C:6]=1[CH3:8])=[O:11])[CH3:15] |f:3.4,6.7.8,9.10|
|
Name
|
|
Quantity
|
1204 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C(=C(N1)C)C(=O)O)C
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Name
|
3-dimethyl-aminopropyl-3-ethylcarbodiimide hydrochloride
|
Quantity
|
2071 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1460 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
1215 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCCNCC
|
Name
|
|
Quantity
|
2016 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6020 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
brine
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with 5000 mL each time of 10% methanol in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to dryness
|
Type
|
ADDITION
|
Details
|
with diluted with 1950 mL of toluene
|
Type
|
CUSTOM
|
Details
|
rotary evaporated again to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 3:1 hexane
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed twice with 400 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 34° C. for 21 hours
|
Duration
|
21 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNC(=O)C1=C(NC(=C1C)C=O)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 819 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |